molecular formula C24H28N2O3 B11407992 N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11407992
M. Wt: 392.5 g/mol
InChI Key: QXJUVRLGSSSXNX-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Dimethylamino Phenyl Intermediate: This step involves the reaction of dimethylamine with a suitable benzaldehyde derivative under acidic conditions to form the dimethylamino phenyl intermediate.

    Etherification: The intermediate is then reacted with 4-ethylphenol in the presence of a base such as potassium carbonate to form the ethylphenoxy derivative.

    Amidation: The final step involves the reaction of the ethylphenoxy derivative with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the development of novel polymers and materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
  • **N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-ISOPROPYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-ETHYLPHENOXY)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and interactions with biological targets. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C24H28N2O3/c1-4-19-9-13-22(14-10-19)29-18-24(27)26(17-23-6-5-15-28-23)16-20-7-11-21(12-8-20)25(2)3/h5-15H,4,16-18H2,1-3H3

InChI Key

QXJUVRLGSSSXNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3

Origin of Product

United States

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